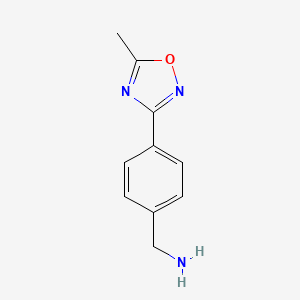

4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine

Description

Properties

IUPAC Name |

[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTDWUOSWUXAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650987 | |

| Record name | 1-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932742-86-4 | |

| Record name | 1-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated to a temperature of around 80-100°C and maintained for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or column chromatography, are used to obtain the pure compound.

Chemical Reactions Analysis

Reactions Involving the Amine Group

-

Nucleophilic Substitution: The amine group in 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine can undergo nucleophilic substitution reactions. For example, it can react with benzyl halides after deprotonation with a base like sodium hydride or potassium carbonate.

-

Condensation Reactions: The amine group can also participate in condensation reactions, forming Schiff bases or amides when reacted with aldehydes, ketones, or carboxylic acids.

-

Electrophilic Aromatic Substitution: Although less common, the benzylamine moiety can undergo electrophilic aromatic substitution reactions. These reactions can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Reactions Involving the Oxadiazole Ring

-

Oxidation: The methyl group attached to the oxadiazole ring can be oxidized using reagents such as potassium permanganate.

-

Reduction: The oxadiazole ring can be reduced using reducing agents like lithium aluminum hydride.

Reactions with Benzyl Alcohol

When this compound is reacted with benzyl alcohol, the reaction primarily involves nucleophilic substitutions and condensation reactions. When heated with benzyl alcohol, 3-aryl-5-methyl-1,2,4-oxadiazoles yield aryl nitriles and benzyl esters .

Illustrative Reactions

The following table outlines potential chemical reactions of this compound, based on the reactivity of its functional groups:

| Reaction Type | Reagent | Expected Product(s) |

|---|---|---|

| Nucleophilic Substitution | Benzyl halide (e.g., Benzyl chloride) | N-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine |

| Condensation | Aldehyde or Ketone | Schiff base derivative |

| Oxidation (at methyl group) | Potassium permanganate | 4-(5-carboxyl-1,2,4-oxadiazol-3-yl)benzylamine (after further oxidation) |

| Reduction (oxadiazole ring) | Lithium aluminum hydride | Partially or fully reduced oxadiazole derivative (depending on reaction conditions) |

| Electrophilic Aromatic Substitution | Bromine (Br2) | Brominated benzylamine derivative (position depending on directing effects) |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study synthesized various oxadiazole derivatives linked to 5-fluorouracil and evaluated their activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Compounds demonstrated promising anticancer activity, suggesting that 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine may also possess similar properties due to its structural similarities with these derivatives .

Antimicrobial Properties

The oxadiazole moiety is known for its antimicrobial effects. Compounds containing this structure have shown effectiveness against various bacterial and fungal strains. The presence of the benzylamine group may enhance these properties by facilitating interactions with microbial targets.

Enzyme Inhibition

this compound has potential as an inhibitor for specific enzymes such as histone deacetylases and carbonic anhydrases. These enzymes play critical roles in various biological processes, including cancer progression and metabolic regulation. The compound's ability to interact with these enzymes could lead to therapeutic applications in cancer treatment and metabolic disorders .

Biological Interaction Studies

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level. The oxadiazole ring can form hydrogen bonds with active sites on target proteins or enzymes, leading to inhibition or modulation of their activity. Understanding these interactions is crucial for optimizing the compound's therapeutic potential.

Case Studies

Several studies have documented the synthesis and evaluation of oxadiazole derivatives for their biological activities. For instance, a study focused on synthesizing and characterizing a series of oxadiazole compounds that were evaluated for their inhibitory effects on monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases like Parkinson's . The findings suggest that structural modifications can significantly impact the efficacy of these compounds.

Material Science Applications

High-Energy Materials

In material science, compounds like this compound are explored for their potential use in high-energy materials. The unique properties of the oxadiazole ring can contribute to the development of energetic materials with improved stability and performance characteristics.

Synthesis of Complex Molecules

The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, making it valuable in developing pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors in biological systems, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 932742-86-4

- Molecular Formula : C₁₀H₁₁N₃O

- Structure : A benzylamine core substituted at the para position with a 5-methyl-1,2,4-oxadiazole ring.

Key Features :

- The methyl group on the oxadiazole ring enhances lipophilicity, influencing solubility and membrane permeability .

- The benzylamine moiety provides a versatile handle for further functionalization in drug design (e.g., coupling with carboxylic acids or aldehydes) .

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Functional Group Variations on the Benzene Ring

Positional Isomers and Heterocyclic Derivatives

Key Research Findings

- Dopamine Receptor Selectivity : The methyl group on the oxadiazole ring is critical for high D3 receptor affinity. Larger substituents (e.g., ethyl) reduce selectivity due to steric clashes .

- Metabolic Stability : Trifluoromethyl analogs exhibit superior stability but require structural optimization for solubility .

- Synthetic Utility : Aldehyde and aniline derivatives serve as intermediates for further derivatization, enabling rapid SAR studies .

Biological Activity

4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine is a compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H13N3O

- Molecular Weight : 203.245 g/mol

- CAS Number : 944450-83-3

This compound features a 1,2,4-oxadiazole ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes. Research indicates that compounds containing the 1,2,4-oxadiazole structure can exhibit a range of effects including:

- Antagonistic Activity : It acts as a potent antagonist of terminal 5-HT autoreceptor function both in vitro and in vivo.

- Enzyme Interaction : The compound can modulate the activity of various enzymes by acting as an inhibitor or activator, influencing biochemical pathways critical for cellular function.

- Cellular Effects : It can alter cell signaling pathways and gene expression, impacting processes such as cellular metabolism and protein production.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

- Anticancer Activity : Several studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anti-cancer properties against various human cancer cell lines (e.g., MCF-7, A549) . For instance, specific derivatives showed enhanced anticancer activity compared to standard treatments.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7a | MCF-7 | 10.5 |

| 7b | A549 | 12.0 |

| 7c | DU-145 | 8.9 |

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in various models .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility and stability. Factors such as environmental pH and the presence of other compounds can affect its bioavailability and efficacy.

Safety and Toxicology

Safety assessments indicate that while the compound shows therapeutic potential, it is essential to monitor for adverse effects during clinical application. Standardized tests have shown varying degrees of sensitivity to impact and friction among similar compounds.

Case Studies

Recent research highlights the potential applications of this compound in pharmacotherapy:

- Cancer Treatment : In one study, derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. Compounds demonstrated superior efficacy compared to traditional chemotherapeutics like 5-fluorouracil .

- Neuropharmacology : Another study explored the role of oxadiazole derivatives in modulating GPR88 receptor activity, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. How to design computational models for predicting binding modes?

- Workflow :

- Docking Studies : Use AutoDock Vina with X-ray crystal structures (e.g., PDB IDs from ) .

- MD Simulations : Simulate ligand-protein interactions in GROMACS to assess binding stability .

Data Contradiction Analysis

Q. How to address inconsistencies between in vitro and in vivo efficacy data?

- Factors to Investigate :

- Bioavailability : Poor solubility or first-pass metabolism may reduce in vivo activity .

- Metabolite Interference : Use LC-MS to identify active/inactive metabolites in plasma .

Q. What statistical methods are appropriate for validating biological replicates?

- Recommendations :

- ANOVA : Compare means across replicates (e.g., triplicate enzyme assays) .

- Grubbs’ Test : Identify outliers in dose-response curves (e.g., IC50 values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.